molecular formula C7H7BrN2O4 B1343246 Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate CAS No. 705280-65-5

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

Cat. No.: B1343246
CAS No.: 705280-65-5
M. Wt: 263.05 g/mol
InChI Key: JMXUWJPKHDKROF-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C7H7BrN2O4 and its molecular weight is 263.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in various chemical synthesis processes. For instance, it was used in the alkylation process to produce dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylate, which further underwent oxidation and reactions with hydrazine. These reactions afforded various hydrazides and substituted imidazoledicarboxylates, highlighting its versatility in synthetic chemistry (Khaliullin, Valieva, & Magadeeva, 2015).

Spectroscopic Characterization and Computational Study

Imidazole derivatives, including those related to this compound, have been studied for their spectroscopic properties and reactivity. A study combined experimental spectroscopic methods (IR, FT-Raman, NMR) and computational approaches (DFT calculations) to investigate the reactivity properties of such derivatives (Hossain et al., 2018).

Catalytic Applications

Research has explored the use of imidazole derivatives in catalysis. For instance, ruthenium complexes with axial imidazole ligands, including this compound, have shown different activities as water oxidation catalysts. Detailed characterizations of these complexes were carried out using various techniques, revealing insights into structure-activity relationships and catalytic mechanisms (Wang et al., 2012).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to this compound, have been synthesized and found useful in luminescence sensing. They exhibit sensitivity to benzaldehyde-based derivatives, showing potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Safety and Hazards

The compound is considered hazardous . It can cause severe skin burns and eye damage . It is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUWJPKHDKROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620584
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705280-65-5
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At ambient temperature 9.50 g (59.45 mmol) bromine were added dropwise to a solution of 9.90 g (53.76 mmol) dimethyl imidazole-4,5-dicarboxylate in 300 ml dichloromethane and 80 ml acetonitrile. 7.46 g (54.00 mmol) potassium carbonate was added, and the reaction mixture was stirred for 2 hours at ambient temperature. Then the dichloromethane was eliminated using the rotary evaporator and the residue was combined with a saturated solution of sodium chloride and sodium thiosulphate. It was extracted ten times with ethyl acetate, the organic extracts were dried over sodium sulphate and then the solvent was eliminated.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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